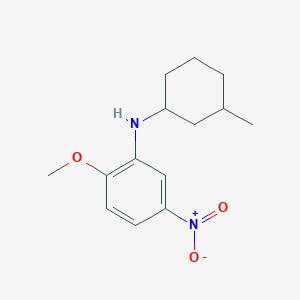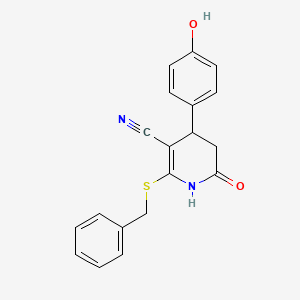![molecular formula C17H19FN2O5 B4969614 methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B4969614.png)
methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate, also known as Fmoc-L-Val-OH, is a commonly used compound in scientific research. It is a derivative of the amino acid valine and is used in the synthesis of peptides and proteins.
作用機序
Methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH does not have a specific mechanism of action as it is used as a building block for the synthesis of peptides and proteins. However, the peptide or protein that is synthesized using methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH may have a specific mechanism of action depending on its sequence and structure.
Biochemical and Physiological Effects
methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH does not have any biochemical or physiological effects as it is not used as a drug or therapeutic agent. However, the peptide or protein that is synthesized using methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH may have biochemical and physiological effects depending on its sequence and structure.
実験室実験の利点と制限
The use of methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH in SPPS has several advantages. It is a readily available building block and is relatively inexpensive. It is also stable under the conditions used in SPPS, which allows for the synthesis of longer peptides and proteins. However, the use of methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH also has some limitations. It is not compatible with certain amino acids, such as cysteine and histidine, which require special protection schemes. It also requires the use of toxic reagents, such as TFA, which can be hazardous if not handled properly.
将来の方向性
There are several future directions for the use of methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH in scientific research. One direction is the development of new protecting groups that are more stable and compatible with a wider range of amino acids. Another direction is the development of new methods for peptide and protein synthesis that do not require the use of toxic reagents. Additionally, the use of methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH in the synthesis of bioactive peptides and proteins for therapeutic applications is an area of active research.
合成法
The synthesis of methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH is a multi-step process that involves the use of various reagents and solvents. The first step is the protection of the amino group of L-valine with a tert-butyloxycarbonyl (Boc) group. This is followed by the protection of the carboxyl group with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH is then obtained by deprotection of the Boc group using trifluoroacetic acid (TFA).
科学的研究の応用
Methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinateH is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is commonly used in solid-phase peptide synthesis (SPPS) and is used to introduce the valine amino acid into the peptide sequence. The Fmoc protecting group is removed using a base, such as piperidine, to allow for the addition of the next amino acid in the sequence.
特性
IUPAC Name |
methyl (2S)-2-[[2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carbonyl]amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5/c1-10(2)15(17(22)23-3)20-16(21)13-8-25-14(19-13)9-24-12-6-4-5-11(18)7-12/h4-8,10,15H,9H2,1-3H3,(H,20,21)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAQNWMVUHHAMG-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=COC(=N1)COC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=COC(=N1)COC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4969544.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4969554.png)
![3-chloro-4-methoxy-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4969560.png)

![3-[4-(4-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4969576.png)
![2,2,3,3-tetrafluoropropyl 4-[(2-methylphenyl)amino]-4-oxo-2-butenoate](/img/structure/B4969580.png)
![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4969586.png)
![N-(2-furylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4969601.png)
![5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4969612.png)
![3-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4969620.png)
![ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4969622.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4969629.png)

![1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid)](/img/structure/B4969652.png)